3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (hereafter referred to as 3CBP-6DMPP) is a novel, small molecule compound that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. 3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to possess a number of biochemical and physiological effects, including modulation of intracellular signaling pathways and transcriptional regulation.
Aplicaciones Científicas De Investigación
3CBP-6DMPP has been studied extensively in both in vitro and in vivo models, and has been found to possess a range of pharmacological activities, including anti-inflammatory, anti-apoptotic, and anti-tumor properties. In addition, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.
Mecanismo De Acción
The mechanism of action of 3CBP-6DMPP is not yet fully understood. However, it is believed to act through a variety of mechanisms, including modulation of intracellular signaling pathways and transcriptional regulation. In particular, 3CBP-6DMPP has been shown to modulate the activity of the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation.
Biochemical and Physiological Effects
3CBP-6DMPP has been shown to possess a range of biochemical and physiological effects. In particular, 3CBP-6DMPP has been shown to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3CBP-6DMPP in laboratory experiments is its ability to modulate the activity of several intracellular signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, as well as transcriptional regulation. In addition, 3CBP-6DMPP has been shown to possess anti-inflammatory, anti-apoptotic, and anti-tumor properties, as well as to induce cell cycle arrest and apoptosis in cancer cells. However, one of the main limitations of using 3CBP-6DMPP in laboratory experiments is that the exact mechanism of action of the compound is not yet fully understood.
Direcciones Futuras
Given the promising results of 3CBP-6DMPP in laboratory experiments, there are a number of potential future directions for research. These include further studies to elucidate the exact mechanism of action of 3CBP-6DMPP, as well as studies to assess the efficacy of 3CBP-6DMPP in preclinical and clinical trials. In addition, further studies are needed to explore the potential therapeutic applications of 3CBP-6DMPP in a variety of diseases and disorders. Finally, further research is needed to explore the potential toxicological and pharmacokinetic properties of 3CBP-6DMPP.
Métodos De Síntesis
The synthesis of 3CBP-6DMPP involves the three-step reaction of 3-chlorobenzoyl piperazine, 3,5-dimethyl-1H-pyrazol-1-yl pyridazine, and N-hydroxysuccinimide. In the first step, the 3-chlorobenzoyl piperazine is reacted with the N-hydroxysuccinimide to form an intermediate product, which is then reacted with the 3,5-dimethyl-1H-pyrazol-1-yl pyridazine in the second step to form the desired 3CBP-6DMPP. The final step involves the removal of the N-hydroxysuccinimide by-product and the purification of the 3CBP-6DMPP.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-14-12-15(2)27(24-14)19-7-6-18(22-23-19)25-8-10-26(11-9-25)20(28)16-4-3-5-17(21)13-16/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNNEMHDMCNANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.